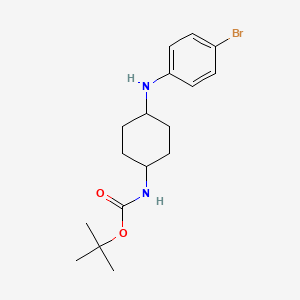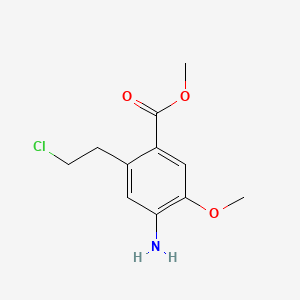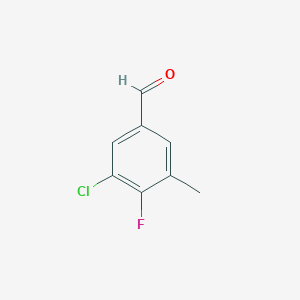
3-Chloro-4-fluoro-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylbenzaldehyde typically involves the halogenation of 4-methylbenzaldehyde followed by selective substitution reactions. One common method includes:
Halogenation: Starting with 4-methylbenzaldehyde, chlorine and fluorine atoms are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as iron(III) chloride for chlorination and silver fluoride for fluorination. The reaction temperature and solvent choice (e.g., acetonitrile) are crucial for achieving high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the overall efficiency.
化学反应分析
Types of Reactions
3-Chloro-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-5-methylbenzoic acid.
Reduction: 3-Chloro-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-fluoro-5-methylbenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules, potentially affecting enzyme activity and binding affinity.
相似化合物的比较
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a methyl group.
3-Fluoro-4-methylbenzaldehyde: Lacks the chlorine atom but has similar reactivity.
4-Chloro-3-fluoro-5-methylbenzaldehyde: Positional isomer with chlorine and fluorine atoms in different positions.
Uniqueness
3-Chloro-4-fluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups on the benzene ring provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry.
属性
分子式 |
C8H6ClFO |
|---|---|
分子量 |
172.58 g/mol |
IUPAC 名称 |
3-chloro-4-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 |
InChI 键 |
XNWIUMFSLQGKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
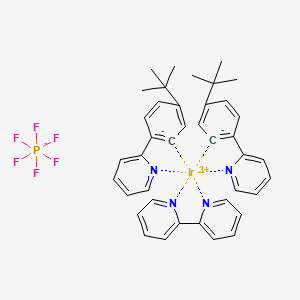
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
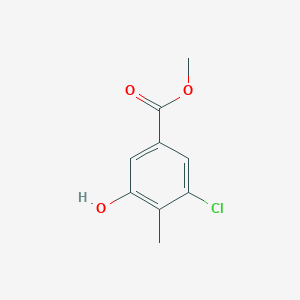
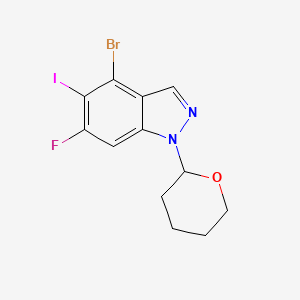
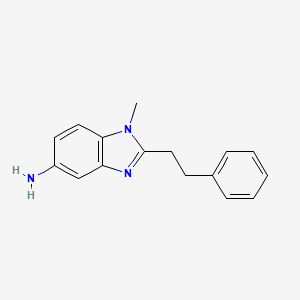
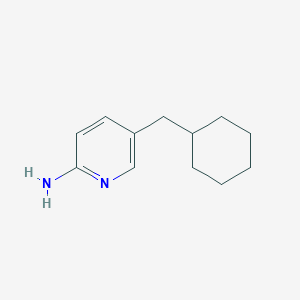

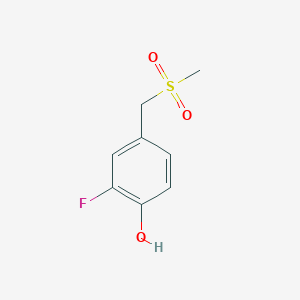
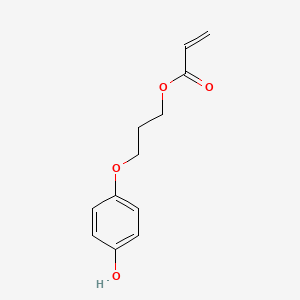

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
